
2-Carbamoyl-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylpicolinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of picolinamide, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with oxalyl chloride in the presence of dimethylformamide, followed by the addition of ammonia or an amine to form the amide . The reaction typically occurs under mild conditions, with the temperature maintained at 0-5°C during the addition of oxalyl chloride and then stirred at room temperature for about 90 minutes.
Industrial Production Methods: Industrial production of 3,5-dimethylpicolinamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 3,5-Dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyridine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyridine-2-amine.
科学的研究の応用
3,5-Dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3,5-dimethylpicolinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
類似化合物との比較
Picolinamide: The parent compound without the methyl groups.
3,5-Dimethylpyridine: The corresponding pyridine derivative without the amide group.
N,N-Dimethylpicolinamide: A related compound with different substitution patterns.
Uniqueness: 3,5-Dimethylpicolinamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinamide derivatives and pyridine compounds .
特性
CAS番号 |
7584-15-8 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
3,5-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChIキー |
HYLBQVYDHRCISX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


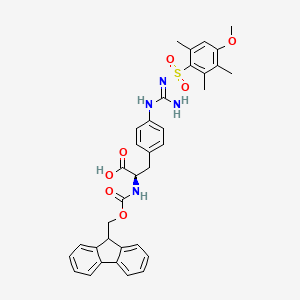
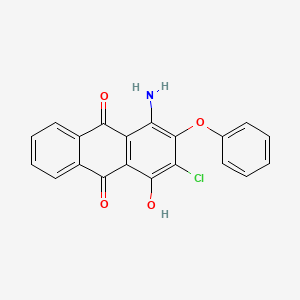
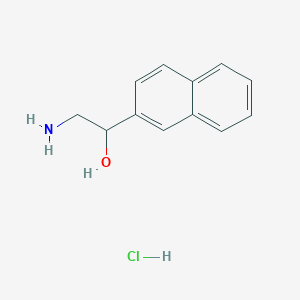
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
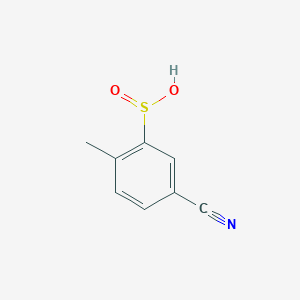
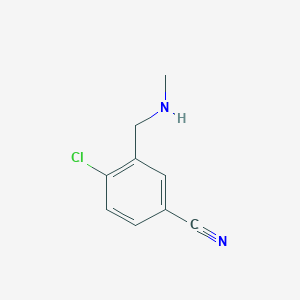
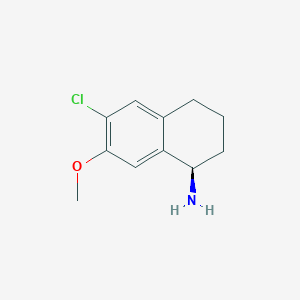
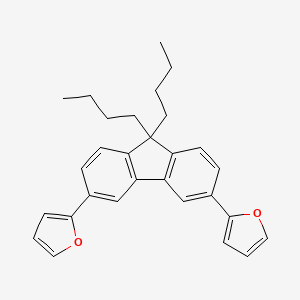
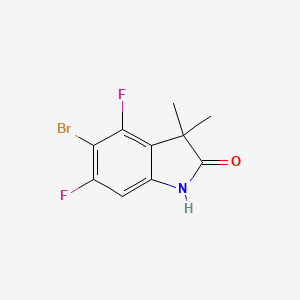

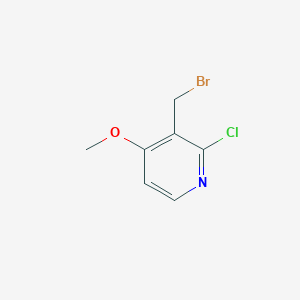
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
